molecular formula C12H12KNO3 B13498211 Potassium 2-oxo-1-phenylpiperidine-3-carboxylate

Potassium 2-oxo-1-phenylpiperidine-3-carboxylate

Cat. No.: B13498211
M. Wt: 257.33 g/mol
InChI Key: XDMOWAZWNUDQON-UHFFFAOYSA-M
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Description

Potassium 2-oxo-1-phenylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C12H12KNO3. It is a potassium salt derivative of 2-oxo-1-phenylpiperidine-3-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 2-oxo-1-phenylpiperidine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

C12H13NO3+KOHC12H12KNO3+H2O\text{C12H13NO3} + \text{KOH} \rightarrow \text{C12H12KNO3} + \text{H2O} C12H13NO3+KOH→C12H12KNO3+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and controlled reaction environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .

Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

  • 2-oxo-1-phenylpiperidine-3-carboxylic acid
  • Potassium 2-oxo-1-pyrrolidinecarboxylate
  • Potassium 2-oxo-1-piperidinecarboxylate

Uniqueness: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is unique due to the presence of the phenyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds. The phenyl group enhances its lipophilicity and potential interactions with biological targets, contributing to its unique pharmacological profile .

Properties

Molecular Formula

C12H12KNO3

Molecular Weight

257.33 g/mol

IUPAC Name

potassium;2-oxo-1-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C12H13NO3.K/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,15,16);/q;+1/p-1

InChI Key

XDMOWAZWNUDQON-UHFFFAOYSA-M

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)[O-].[K+]

Origin of Product

United States

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